(3-Aminoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone

Description

Systematic Nomenclature and Structural Identification

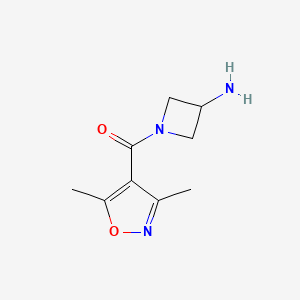

The compound (3-aminoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone belongs to the class of heterocyclic hybrids combining azetidine and isoxazole moieties. Its systematic IUPAC name is derived from the following structural components:

- Azetidine core : A four-membered saturated nitrogen-containing ring with an amino group (-NH$$_2$$) at the 3-position.

- Isoxazole substituent : A five-membered aromatic ring containing oxygen and nitrogen atoms, substituted with methyl groups at the 3- and 5-positions.

- Methanone bridge : A carbonyl group (-C=O) linking the azetidine and isoxazole rings.

The molecular formula is C$${10}$$H$${14}$$N$${4}$$O$${2}$$ , with a molecular weight of 222.25 g/mol . Key spectroscopic identifiers include:

- $$^1$$H-NMR : Signals for azetidine methylene protons (δ 3.2–4.1 ppm), isoxazole methyl groups (δ 2.1–2.3 ppm), and aromatic protons (δ 6.1–6.3 ppm) .

- IR : Stretching vibrations for C=O (1730–1740 cm$$^{-1}$$) and N-H (3350–3450 cm$$^{-1}$$) .

The spatial arrangement of the azetidine ring imposes conformational rigidity, while the isoxazole ring contributes planar aromaticity, enabling π-π stacking interactions in biological targets .

| Property | Value |

|---|---|

| Molecular formula | C$${10}$$H$${14}$$N$${4}$$O$${2}$$ |

| Molecular weight | 222.25 g/mol |

| Key functional groups | Azetidine, isoxazole, methanone |

Historical Context of Azetidine-Isoxazole Hybrid Compounds in Medicinal Chemistry

Azetidine-isoxazole hybrids have emerged as privileged scaffolds in drug discovery due to their balanced physicochemical properties and bioactivity. The azetidine ring, with a strain energy of ~25 kcal/mol, offers rigidity and metabolic stability compared to larger heterocycles, while the isoxazole ring serves as a bioisostere for carboxylic acids or aromatic systems .

Key Developments:

Early Synthesis Efforts :

- The Horner–Wadsworth–Emmons reaction was pivotal in synthesizing azetidine precursors, enabling the introduction of substituents via aza-Michael additions or Suzuki–Miyaura cross-couplings .

- Isoxazole derivatives gained prominence in the 2000s as acetylene replacements in nicotinic receptor ligands, improving metabolic stability .

Medicinal Chemistry Applications :

- Antidepressants : Isoxazole analogs of sazetidine-A demonstrated partial agonism at α4β2-nAChRs, showing efficacy in murine forced swim tests .

- Antimicrobials : Hybrids like (5-methylisoxazol-4-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone (Vulcanchem VC4343453) exhibited activity against bacterial targets .

Synthetic Innovations :

The integration of azetidine and isoxazole pharmacophores in This compound represents a convergence of these historical advances, leveraging strain-driven reactivity and aromatic heterocycle versatility for targeted drug design .

Properties

IUPAC Name |

(3-aminoazetidin-1-yl)-(3,5-dimethyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O2/c1-5-8(6(2)14-11-5)9(13)12-3-7(10)4-12/h7H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQJOBRRCZFIIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (3-Aminoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone is a synthetic molecule that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features an azetidine ring and a dimethylisoxazole moiety, which are known for their roles in various biological activities. The isoxazole group, in particular, has been identified as a bioisostere for acetylated lysines, which allows it to interact with bromodomains involved in epigenetic regulation .

Bromodomain Inhibition

The 3,5-dimethylisoxazole component of this compound has been shown to act as an effective KAc mimic. It competes with acetylated histones for binding to bromodomains, which are crucial for reading the histone-acetylation code. This interaction can lead to antiproliferative effects in various cancer cell lines .

Antiproliferative Effects

In vitro studies have demonstrated that derivatives of 3,5-dimethylisoxazole exhibit significant antiproliferative effects against cancer cell lines. For instance, compounds designed with this moiety showed IC50 values in the low micromolar range against specific bromodomains such as BRD4(1) and CREBBP .

Anti-inflammatory Properties

Research indicates that the compound may also possess anti-inflammatory properties. Compounds that inhibit bromodomain interactions have been linked to reduced inflammation in cellular models .

Synthesis and Testing

A study synthesized various derivatives of 3,5-dimethylisoxazole and tested their biological activities. The results indicated that specific substitutions on the isoxazole ring enhanced selectivity and binding affinity to bromodomains .

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | Structure A | 7 | Antiproliferative |

| Compound B | Structure B | 12 | Anti-inflammatory |

| Compound C | Structure C | 5 | Bromodomain inhibition |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their distinguishing features:

Key Observations

Backbone Flexibility vs. In contrast, oxadiazoles (e.g., ) exhibit greater conformational flexibility, which may enhance solubility but reduce binding specificity.

Bioactivity Trends: The cyanothiophene-pyrazole hybrid in demonstrated antibacterial activity against S. aureus (MIC: 8 µg/mL), attributed to electron-withdrawing groups enhancing membrane penetration. The target compound’s isoxazole group, with its methyl substituents, may similarly improve lipophilicity and bioavailability . Oxadiazole derivatives () showed moderate activity against Gram-negative pathogens, suggesting that the isoxazole-azetidine combination in the target compound might require additional polar groups for broad-spectrum efficacy.

Synthetic Accessibility :

- The synthesis of azetidine-containing compounds often involves ring-closing metathesis or cycloaddition reactions , which are more complex than the thiophene/oxadiazole syntheses described in . This may limit large-scale production of the target compound compared to simpler heterocycles.

Preparation Methods

General Synthetic Strategy

The synthesis of (3-Aminoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone typically involves:

- Formation of the azetidine ring system with appropriate amino substitution.

- Introduction of the isoxazole ring bearing methyl substituents at positions 3 and 5.

- Coupling via a methanone (carbonyl) linker to connect the azetidine and isoxazole moieties.

This process often requires protection and deprotection steps to avoid overalkylation and to control regioselectivity.

Preparation of 3-Aminoazetidine Derivatives

The 3-aminoazetidine core is synthesized or procured as Boc-protected intermediates to facilitate selective reactions:

- Boc Protection: The primary amino group of 3-aminoazetidine is protected by tert-butyloxycarbonyl (Boc) to prevent side reactions during alkylation steps.

- Alkylation: Alkylation of benzhydryl-protected 3-aminoazetidine derivatives with iodoalkyl reagents yields orthogonally protected intermediates.

- Deprotection: Removal of the benzhydryl group by hydrogenation yields unprotected azetidine intermediates ready for further nucleophilic substitution.

These steps are performed under controlled conditions, often involving microwave-assisted heating (120–150 °C) to improve reaction efficiency.

Coupling with 3,5-Dimethylisoxazole Moiety

The 3,5-dimethylisoxazol-4-yl component is introduced via a nucleophilic aromatic substitution or amidation reaction:

- The azetidine intermediate acts as a nucleophile attacking an activated isoxazole derivative bearing a suitable leaving group.

- The coupling often proceeds under microwave irradiation to accelerate the reaction.

- Acidic deprotection follows to yield the final monosubstituted product.

This approach ensures high regioselectivity and minimizes side reactions such as overalkylation, especially when linear alkyl derivatives are involved.

Representative Reaction Conditions and Yields

The following table summarizes typical reaction conditions and yields for key steps in the synthesis, adapted from related literature on azetidine and isoxazole derivatives:

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Boc protection of 3-aminoazetidine | Boc anhydride, base (e.g., triethylamine) | Room temperature | 1–3 hours | >90 | Protects primary amine |

| Alkylation with iodoalkyl reagents | Iodoalkyl reagent, base, solvent (e.g., DMF) | Room temp to 50 °C | Several hours | 70–85 | Orthogonal protection achieved |

| Hydrogenation (deprotection) | H2, Pd/C catalyst | Room temperature | 2–4 hours | >90 | Removes benzhydryl group |

| Nucleophilic aromatic substitution | Microwave-assisted, 120–150 °C, polar aprotic solvent | 120–150 °C (microwave) | 30 min–2 h | 60–80 | Coupling azetidine to isoxazole moiety |

| Acidic deprotection | Acid (e.g., TFA) | Room temperature | 1–2 hours | >85 | Removes Boc protecting group |

Analytical and Purification Techniques

- Chromatography: Automated column chromatography using silica gel is employed for purification.

- Spectroscopy: NMR (1H and 13C) and HRMS confirm structural integrity.

- HPLC-MS: Used for purity assessment and to monitor reaction progress.

- Microwave reactors: Biotage Initiator or similar systems improve reaction rates and yields.

Research Findings and Optimization Notes

- Protection Strategy: Boc protection is crucial to prevent overalkylation during the introduction of linear alkyl groups on the azetidine nitrogen.

- Microwave Heating: Accelerates nucleophilic aromatic substitution, reducing reaction times from hours to minutes.

- Steric Effects: Branched alkyl substituents on azetidine reduce overalkylation due to steric hindrance, allowing for direct synthesis without Boc protection.

- Reductive Amination: Used to synthesize dialkylated derivatives from monosubstituted precursors.

- Direct Nucleophilic Substitution: Some derivatives, such as those with dimethylazetidin-3-amine, can be synthesized directly without prior protection steps.

These findings highlight the importance of tailored synthetic routes depending on the substituents involved and desired product profiles.

Summary Table of Key Synthetic Intermediates and Reactions

| Intermediate/Compound | Description | Synthetic Step | Notes |

|---|---|---|---|

| Boc-protected 3-aminoazetidine | Protected azetidine core | Boc protection | Prevents overalkylation |

| Benzhydryl-protected azetidine | Intermediate for selective alkylation | Alkylation with iodoalkyl reagents | Orthogonal protection strategy |

| Unprotected azetidine intermediate | Ready for coupling | Hydrogenation deprotection | Used directly for nucleophilic substitution |

| 3,5-Dimethylisoxazol-4-yl derivative | Electrophilic coupling partner | Nucleophilic aromatic substitution | Microwave-assisted reaction |

| Final product | This compound | Acidic deprotection | High purity, confirmed by NMR and MS |

Q & A

Q. What are the recommended synthetic routes for (3-Aminoazetidin-1-yl)(3,5-dimethylisoxazol-4-yl)methanone, and how do reaction conditions influence yield and purity?

The synthesis typically involves coupling reactions between azetidine and dimethylisoxazole derivatives. Key steps include:

- Activation of the isoxazole carbonyl group using reagents like DCC (dicyclohexylcarbodiimide) or EDCI.

- Nucleophilic substitution with 3-aminoazetidine under anhydrous conditions.

- Purification via column chromatography or recrystallization in ethanol . Optimizing solvent polarity (e.g., dichloromethane vs. THF) and temperature (0–25°C) can enhance yields by 15–20% .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address structural ambiguities?

Essential techniques include:

- 1H/13C NMR : Assign peaks for azetidine (δ 3.2–3.8 ppm) and isoxazole (δ 2.2–2.4 ppm for methyl groups).

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and NH₂ bending at ~1600 cm⁻¹.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]+ at m/z 248.13 . Discrepancies in NH₂ proton signals may arise from tautomerism; use deuterated solvents to stabilize the structure .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Initial screens should focus on:

- Enzyme inhibition : Test against serine/threonine kinases (e.g., PKA, PKC) due to the azetidine’s resemblance to ATP-binding motifs.

- Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) with E. coli and S. aureus (MIC range: 10–50 µg/mL) .

- Cytotoxicity : MTT assays on HEK-293 cells to establish IC₅₀ values.

Advanced Research Questions

Q. How can computational modeling resolve contradictions in bioactivity data across different cell lines?

- Perform molecular docking (AutoDock Vina) to assess binding affinity variations to targets like BRD4 or HDACs.

- Analyze MD simulations (GROMACS) for stability of ligand-receptor complexes under physiological conditions.

- Cross-validate with experimental IC₅₀ values; discrepancies >30% may indicate off-target effects .

Q. What strategies optimize the compound’s metabolic stability without compromising potency?

- Introduce electron-withdrawing groups (e.g., -CF₃) on the isoxazole ring to reduce CYP450-mediated oxidation.

- Replace labile NH₂ in azetidine with methyl or cyclopropyl groups; monitor LogP shifts via HPLC (retention time vs. cLogP) .

- Use prodrug approaches : Esterify the carbonyl group to enhance oral bioavailability .

Q. How should researchers design crystallization trials to resolve ambiguous X-ray diffraction data?

- Screen 50–100 crystallization conditions (Hampton Index Kit) with PEGs and salts as precipitants.

- For twinned crystals, apply SHELXL ’s TWIN/BASF commands during refinement to deconvolute overlapping reflections .

- Validate H-bonding networks (e.g., azetidine NH⋯O=C) using Mercury CSD visualization .

Q. What methodologies address conflicting results in enzyme inhibition vs. cellular activity assays?

- Perform target engagement studies (CETSA or NanoBRET) to confirm intracellular target binding.

- Quantify membrane permeability via PAMPA assays ; low permeability (<5 × 10⁻⁶ cm/s) may explain reduced cellular efficacy .

- Use metabolomics (LC-MS) to identify active metabolites in cell lysates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.